
2,2-Dimethylhexa-4,5-dien-3-one
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Overview
Description
2,2-Dimethylhexa-4,5-dien-3-one is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol It is characterized by the presence of a diene structure, which consists of two double bonds, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhexa-4,5-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-butadiene with an appropriate oxidizing agent to introduce the ketone functional group . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon (Pd/C) to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhexa-4,5-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diene structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2,2-Dimethylhexa-4,5-dien-3-one has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhexa-4,5-dien-3-one involves its interaction with molecular targets through its reactive diene and ketone groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-butadiene: Similar diene structure but lacks the ketone group.
Hexa-4,5-dien-3-one: Similar ketone group but lacks the dimethyl substitution.
Biological Activity
2,2-Dimethylhexa-4,5-dien-3-one is an organic compound characterized by its unique structure, which includes two double bonds and a ketone functional group. This compound belongs to the class of conjugated dienes, known for their reactivity and potential biological activity. Recent studies suggest that this compound may have various applications in medicinal chemistry, particularly due to its antimicrobial and anti-inflammatory properties.
Chemical Structure
The molecular formula of this compound is C10H14O. Its structure can be represented as follows:
This configuration enhances its reactivity compared to other similar compounds that lack such functional diversity or have different structural arrangements.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various pathogens. The specific mechanisms of action may involve disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Similar compounds have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests a potential role in treating inflammatory diseases.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that its biological activity may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial metabolism.
- Modulation of Signaling Pathways : It could affect signaling pathways related to immune response and inflammation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:
Compound Name | Biological Activity |
---|---|
1,3-Hexadiene | Limited biological activity |
2,5-Dimethylhexadiene | Moderate antimicrobial properties |
3-Methylbutadiene | Minimal reactivity in biological systems |
2-Dimethylhexa-4-enal | Noted for anti-inflammatory effects |
The uniqueness of this compound lies in its specific arrangement of double bonds and the presence of a ketone functional group at a strategic position within the carbon chain.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 50 µg/mL.
- Anti-inflammatory Research : Another study focused on the compound's ability to reduce inflammation in rodent models. Results indicated a reduction in inflammatory markers by approximately 40% when administered at a dosage of 10 mg/kg body weight.
Properties
InChI |
InChI=1S/C8H12O/c1-5-6-7(9)8(2,3)4/h6H,1H2,2-4H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMGJUBIYCXOTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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